13Z,16Z-docosadienoic acid

Descripción general

Descripción

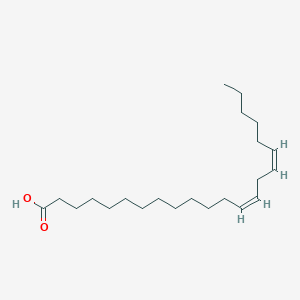

13Z,16Z-Docosadienoic acid is a natural ω-6 polyunsaturated fatty acid (PUFA) formed through a 2-carbon chain elongation of arachidonic acid . It has been identified in mammals, fish, plants, and anaerobic fungi .

Molecular Structure Analysis

The 13Z,16Z-docosadienoic acid molecule contains a total of 63 bonds. There are 23 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

13Z,16Z-Docosadienoic acid is a metabolite and a docosadienoic acid. It is also the conjugate acid of (13Z,16Z)-docosadienoate .Physical And Chemical Properties Analysis

The physical and chemical properties of 13Z,16Z-docosadienoic acid are as follows :Aplicaciones Científicas De Investigación

Medicine: FFAR4 (GPR120) Agonist

13Z,16Z-docosadienoic acid: acts as an agonist for the free fatty acid receptor 4 (FFAR4, also known as GPR120) . This receptor plays a role in various physiological processes including anti-inflammation, insulin sensitization, and the release of gut peptides . It has been shown to inhibit the secretion of ghrelin, which is involved in hunger signaling .

Nutrition: Omega-6 Polyunsaturated Fatty Acid

As a natural ω-6 polyunsaturated fatty acid (PUFA), 13Z,16Z-docosadienoic acid contributes to the dietary intake of essential fatty acids. It’s involved in regulating energy homeostasis and has been identified in various dietary sources such as fish, mammals, and plants .

Biochemistry: Signaling Molecule

In biochemistry, 13Z,16Z-docosadienoic acid functions as a signaling molecule. It’s involved in the regulation of energy homeostasis and can influence cellular processes related to metabolism and inflammation .

Agriculture: Plant and Animal Health

This fatty acid has been identified in both plants and animals, suggesting a role in agriculture related to the health and nutritional quality of crops and livestock. It could potentially be used to enhance the fatty acid profile of agricultural products .

Environmental Science: Biomarker

13Z,16Z-docosadienoic acid: could serve as a biomarker in environmental science due to its presence in various organisms. It could help in tracking the health of ecosystems and the impact of environmental changes on living organisms .

Pharmaceutical Research: Disease Amelioration

Research indicates that dietary n-3 PUFAs, which include compounds like 13Z,16Z-docosadienoic acid , can ameliorate several human diseases such as coronary heart disease, autoimmune and inflammatory disorders, diabetes, obesity, and cancer .

Biotechnology: Cell Culture

In biotechnological applications, 13Z,16Z-docosadienoic acid can be used in cell culture systems to study the effects of PUFAs on cell function and to develop new therapeutic strategies based on its receptor agonist properties .

Mecanismo De Acción

Target of Action

The primary target of 13Z,16Z-docosadienoic acid is the Free Fatty Acid Receptor 4 (FFAR4) , also known as GPR120 . This receptor is a long-chain fatty acid receptor .

Mode of Action

13Z,16Z-Docosadienoic acid, being a ω-6 polyunsaturated fatty acid (PUFA), acts as an agonist of FFAR4 . This means it binds to the FFAR4 receptor and activates it .

Result of Action

The activation of the FFAR4 receptor by 13Z,16Z-docosadienoic acid has been found to strongly inhibit the secretion of ghrelin by isolated mouse gastric cells . Ghrelin is a hormone that stimulates appetite, and this inhibition could potentially have implications for appetite regulation.

Safety and Hazards

Propiedades

IUPAC Name |

(13Z,16Z)-docosa-13,16-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGRZDASOHMCSK-HZJYTTRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13Z,16Z-docosadienoic acid | |

CAS RN |

17735-98-7 | |

| Record name | 13,16-Docosadienoic acid, (13Z,16Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5EG9E9ZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosadienoate (22:2n6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the metabolic profile of different pig breeds relate to their meat quality?

A2: The study found distinct differences in the metabolic profiles of longissimus dorsi muscle between CB and DLY pigs, with 13Z,16Z-docosadienoic acid being one differentiating metabolite. [] CB pigs, known for better meat quality attributes like marbling and color, exhibited different levels of various metabolites compared to DLY pigs. This suggests a link between breed-specific metabolic characteristics, potentially influenced by genetics and breeding practices, and the resulting meat quality.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)